(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

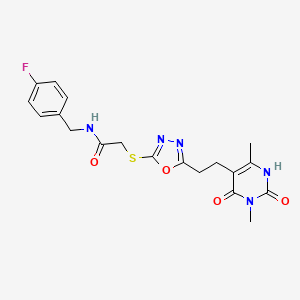

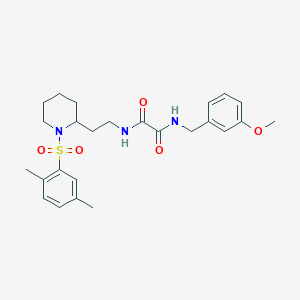

“(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C7H13N3O . It is a member of the triazole family, which are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of “(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol” includes a triazole ring attached to a tert-butyl group and a methanol group . The exact 3D conformer and other structural details were not found in the retrieved papers.Chemical Reactions Analysis

“(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol” can participate in click chemistry reactions, specifically the CuAAC reaction . It can react with alkynes and azides in the presence of a copper(I) catalyst to form larger molecules .Physical And Chemical Properties Analysis

“(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol” has a molecular weight of 155.20 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Applications De Recherche Scientifique

Catalytic Applications

Metal-Ligand Bifunctional Catalysis : A study on the Ruthenium(II)-catalyzed hydrogen transfer between alcohols and carbonyl compounds showed a novel metal−ligand bifunctional catalysis mechanism. This research presents implications for the design of efficient catalysts in organic synthesis and the role of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol related compounds in catalytic processes (Yamakawa, Ito, & Noyori, 2000).

Huisgen 1,3-Dipolar Cycloadditions : The development of a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions was reported. This catalyst is notable for its low loadings, short reaction times, and compatibility with various functional groups, highlighting the versatility of triazolylmethanol derivatives in facilitating organic transformations (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Material Science and Synthesis

Iron Complexes Synthesis : Research on iron complexes with alcoholato donor-rich ligands, including those related to (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol, demonstrated the synthesis and characterization of complex iron structures. These findings contribute to the development of new materials with potential applications in catalysis and magnetic materials (Glaser, Lügger, & Hoffmann, 2004).

Fluorescent Probes : A study on new fluorescent probes based on the 3-(2-benzoxazol-5-yl)alanine skeleton, substituted with heterocyclic groups, including derivatives of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol, explored their photophysical properties. These compounds exhibit potential as efficient fluorescent probes for sensing applications due to their high molar absorption coefficients and fluorescence quantum yields (Guzow, Szmigiel, Wróblewski, Milewska, Karolczak, & Wiczk, 2007).

Mécanisme D'action

Target of Action

Similar compounds, such as tris(1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine , are known to interact with copper (I) ions

Mode of Action

It’s known that similar compounds can stabilize copper (i) ions, preventing their disproportionation and oxidation . This enhances the catalytic effect in the azide-acetylene cycloaddition , a key reaction in click chemistry.

Biochemical Pathways

It’s known that similar compounds play a role in the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac), a fundamental reaction in click chemistry .

Result of Action

Similar compounds are known to accelerate reaction rates and suppress cell cytotoxicity in the context of click chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol. For instance, the self-assembly behavior of similar compounds is significantly influenced by the complexation of their end groups with metal ions . The sizes and morphologies of the self-organized nanoobjects are quite dependent on the coordination behavior of the tridentate ligand with the metal ions .

Orientations Futures

The use of “(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol” and similar compounds in click chemistry and chemical biology is a promising area of research . Their ability to accelerate reaction rates and suppress cell cytotoxicity makes them useful for bioconjugation in diverse experiments . Future research may focus on improving their properties and finding new applications.

Propriétés

IUPAC Name |

(1-tert-butyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGYXFSSXEWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)

![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)